N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.
Nitration of Benzamide: The nitration of benzamide can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the nitro group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides.
Scientific Research Applications
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in critical biological processes.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating Signaling Pathways: It can affect various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other thiadiazole derivatives such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-nitro-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-7(2)20-12-15-14-11(21-12)13-10(17)8-5-3-4-6-9(8)16(18)19/h3-7H,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREWJRGGSZOYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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